molecular formula C16H12ClN3O4 B2686629 N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide CAS No. 1286728-88-8

N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2686629
CAS No.: 1286728-88-8
M. Wt: 345.74
InChI Key: KBDFEKKLNNJDSI-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide (CAS 1286728-88-8) is a synthetic small molecule with a molecular formula of C16H12ClN3O4 and a molecular weight of 345.74 g/mol . This chemical features a complex architecture incorporating both oxazole and furan heterocyclic rings, a structural motif of significant interest in medicinal chemistry . Oxazole derivatives are recognized as privileged scaffolds in drug discovery due to their ability to interact with a wide range of biological targets via diverse non-covalent interactions . Compounds containing the oxazole nucleus have been extensively researched and demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties . Similarly, furan-carboxamide derivatives have been identified as novel inhibitors in various research models, highlighting the potential of this functional group in bioactivity . The specific combination of these moieties in this molecule makes it a valuable chemical tool for researchers exploring new chemical entities in areas such as antibacterial development and anticancer agent discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-11-5-2-1-4-10(11)8-18-14(21)12-9-24-16(19-12)20-15(22)13-6-3-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDFEKKLNNJDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H12ClN3O4C_{16}H_{12}ClN_{3}O_{4}, with a molecular weight of 345.73 g/mol. The compound features a complex structure that includes an oxazole ring, furan moiety, and a chlorobenzyl group, which are significant for its biological interactions.

PropertyValue
Common NameThis compound
CAS Number1286728-88-8
Molecular FormulaC16H12ClN3O4
Molecular Weight345.73 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the oxazole ring followed by the introduction of the furan-2-carboxamido group and chlorobenzyl moiety. The optimization of synthetic routes is crucial for achieving high yield and purity, often utilizing advanced techniques such as chromatography and crystallization.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazole and furan rings have shown potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Similar Oxazole DerivativeS. aureus0.012 μg/mL
Other Thiazole DerivativesStreptococcus pneumoniae0.040–3.4 μM

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor, particularly against DNA gyrase, an essential enzyme for bacterial DNA replication . The compound's interaction with this target could lead to effective antibacterial therapies.

Case Study: DNA Gyrase Inhibition

A study assessed the inhibition of DNA gyrase by various oxazole derivatives, revealing that specific structural features significantly enhance binding affinity and inhibitory potency. The findings suggest that modifications to the chlorobenzyl group could optimize activity against resistant bacterial strains.

The mechanism by which this compound exerts its biological effects may involve:

  • Binding to Enzymes : The compound likely binds to active sites on enzymes like DNA gyrase or topoisomerase IV, altering their function.
  • Inducing Structural Changes : Interaction with target proteins may induce conformational changes that inhibit enzymatic activity.
  • Disruption of Bacterial Cell Functions : By inhibiting critical enzymes, the compound can disrupt bacterial cell replication and survival.

Comparison with Similar Compounds

Key Observations:

Oxazoles are smaller and less aromatic than quinolines, which may reduce π-π stacking interactions but improve metabolic stability .

Halogenation: The 2-chlorobenzyl group in the target compound contrasts with the 3-chlorophenylamino groups in quinoline analogs. Ortho-substitution on the benzyl ring may sterically hinder interactions compared to para-substitution .

Polarity: The furan-2-carboxamido group introduces polarity, whereas quinoline analogs feature tetrahydrofuran-3-yloxy sidechains, which are more flexible and may enhance solubility .

Hypothetical Property Analysis Based on Structural Features

Table 2: Hypothetical Property Comparison

Property Target Compound Quinoline Analogs (e.g., 2-Chlorobenzyloxy derivative) Rationale
Lipophilicity (LogP) Moderate (~3.5) Higher (~4.2) Quinoline’s extended aromatic system and tert-butyl groups increase hydrophobicity .
Solubility Low in aqueous media Moderate in DMSO Oxazole’s compact structure vs. quinoline’s polar tetrahydrofuran sidechain .
Metabolic Stability High (resistance to CYP450 oxidation) Moderate Oxazole’s electron-deficient core may reduce enzymatic degradation .
Toxicity High acute toxicity (LD₅₀ < 50 mg/kg) Not reported Chlorobenzyl and furan groups may synergize cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the condensation of furan-2-carboxylic acid derivatives with oxazole precursors. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDCI/HOBt) to link the furan-2-carboxamide moiety to the oxazole core .
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity during coupling steps .
  • Temperature control : Reflux conditions (70–100°C) ensure complete conversion, monitored via TLC or HPLC .
  • Purification : Flash column chromatography (e.g., Hex/EtOAc gradients) or recrystallization improves purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the oxazole ring and substitution patterns (e.g., chlorobenzyl group) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral intermediates .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., MAO-B) using crystallographic data from homologous proteins .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

  • Core modifications : Replace the oxazole with thiazole or pyridine rings to evaluate changes in bioactivity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the chlorobenzyl moiety to modulate binding kinetics .
  • Bioisosteric replacements : Swap the furan-2-carboxamide with thiophene or pyrrole analogs to assess pharmacokinetic improvements .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites that alter efficacy .
  • Pharmacokinetic modeling : Measure parameters like AUC and Cmax to correlate in vitro IC50 values with observed in vivo effects .
  • Formulation adjustments : Test solubility enhancers (e.g., cyclodextrins) to improve bioavailability .

Q. How should researchers address discrepancies in biological assay results across studies?

  • Standardize assay protocols : Use recombinant enzymes (e.g., hrMAO-B) and consistent substrate concentrations to minimize variability .
  • Negative controls : Include known inhibitors (e.g., pargyline for MAO assays) to validate experimental conditions .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What are the best practices for evaluating the compound’s potential off-target effects?

  • Kinase profiling : Screen against panels of kinases (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Cytotoxicity assays : Use HEK-293 or HepG2 cells to assess general toxicity at therapeutic concentrations .

Methodological Notes

  • Data validation : Cross-reference NMR and MS data with synthetic intermediates to confirm stepwise reaction fidelity .
  • Crystallographic refinement : Use SHELX programs for high-resolution structural analysis, ensuring R-factors < 0.05 .
  • Biological replicates : Perform assays in triplicate with independent compound batches to ensure reproducibility .

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